5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Overview
Description
The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a trifluoromethylated organic molecule that is part of a broader class of compounds known for their unique physical, chemical, and biological properties. These properties make them valuable in various applications, including pesticides, medicine, dyes, and functional materials . The trifluoromethyl group, in particular, is known to impart desirable characteristics such as increased bioactivity and stability .
Synthesis Analysis
The synthesis of related trifluoromethyl compounds has been demonstrated through various methods. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1
Scientific Research Applications
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Pharmaceuticals
- Trifluoromethyl groups are commonly found in FDA-approved drugs . They are incorporated into potential drug molecules for various diseases and disorders . The trifluoromethyl group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
- The methods of application or experimental procedures involve the synthesis of these drugs, which often includes the incorporation of the trifluoromethyl group .
- The outcomes of these applications are the development of effective drugs for various diseases and disorders .
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Agrochemicals
- Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical compounds . They are used in the production of several crop-protection products .
- The methods of application involve the synthesis of these agrochemicals, which often includes the incorporation of the trifluoromethyl group .
- The outcomes of these applications are the development of effective agrochemicals for crop protection .
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Anti-cancer Research
- Research efforts are exploring the use of 5-(trifluoromethyl)-1,3-oxazole as a scaffold for developing new drugs. Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer activities.
- The methods of application involve the synthesis of these drugs, which often includes the incorporation of the trifluoromethyl group.
- The outcomes of these applications are the development of potential anti-cancer drugs.
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQUVMBVTFSJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647528 | |
Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
869725-57-5 | |
Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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